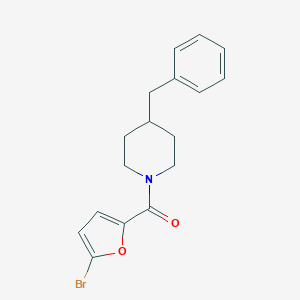

4-Benzyl-1-(5-bromo-2-furoyl)piperidine

Description

Properties

Molecular Formula |

C17H18BrNO2 |

|---|---|

Molecular Weight |

348.2 g/mol |

IUPAC Name |

(4-benzylpiperidin-1-yl)-(5-bromofuran-2-yl)methanone |

InChI |

InChI=1S/C17H18BrNO2/c18-16-7-6-15(21-16)17(20)19-10-8-14(9-11-19)12-13-4-2-1-3-5-13/h1-7,14H,8-12H2 |

InChI Key |

RNEUUPHTAIURHH-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(O3)Br |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(O3)Br |

Origin of Product |

United States |

Biological Activity

4-Benzyl-1-(5-bromo-2-furoyl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

4-Benzyl-1-(5-bromo-2-furoyl)piperidine features a piperidine ring substituted with a benzyl group and a furoyl moiety, which includes a bromine atom. The presence of bromine enhances the compound's reactivity and binding affinity to biological targets.

The biological activity of 4-Benzyl-1-(5-bromo-2-furoyl)piperidine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromine atom in the furoyl moiety plays a crucial role in modulating these interactions, leading to inhibition or enhancement of enzymatic activities.

Antimicrobial Activity

Research indicates that compounds similar to 4-Benzyl-1-(5-bromo-2-furoyl)piperidine exhibit antimicrobial properties. For instance, derivatives containing furan rings have been shown to possess significant activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(5-Bromo-2-furoyl)piperidine | Staphylococcus aureus | 50 µg/mL |

| 1-(5-Bromo-2-furoyl)piperidine | Escherichia coli | 100 µg/mL |

| 4-Benzyl-1-(5-bromo-2-furoyl)piperidine | Bacillus subtilis | 75 µg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Neuroprotective Activity

The inhibition of acetylcholinesterase (AChE) is another area where this compound shows promise. By inhibiting AChE, it may enhance cholinergic neurotransmission, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease.

Table 2: AChE Inhibition Potency

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 4-Benzyl-1-(5-bromo-2-furoyl)piperidine | 18.5 | Study on AChE inhibitors |

| Donepezil | 10.0 | Standard reference |

Case Studies

Several studies have explored the biological activities of derivatives of piperidine compounds:

- Antimicrobial Studies : A study demonstrated that derivatives similar to 4-Benzyl-1-(5-bromo-2-furoyl)piperidine showed promising results against resistant strains of bacteria, indicating potential for therapeutic applications in infectious diseases .

- Neuroprotection : Another research focused on the neuroprotective effects of piperidine derivatives, highlighting their potential in enhancing cognitive function through AChE inhibition .

- In Silico Studies : Computational studies have predicted favorable binding affinities of this compound to various biological targets, suggesting that modifications could enhance its efficacy further .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including 4-Benzyl-1-(5-bromo-2-furoyl)piperidine. Research indicates that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines, such as A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). For instance, derivatives synthesized from piperidine frameworks have shown comparable efficacy to established chemotherapeutic agents like 5-fluorouracil (5-FU) .

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Benzyl-1-(5-bromo-2-furoyl)piperidine | A549 | TBD | Induces G2/M phase arrest |

| 4-Benzyl-1-(5-bromo-2-furoyl)piperidine | HCT-116 | TBD | Tubulin polymerization inhibition |

| 4-Benzyl-1-(5-bromo-2-furoyl)piperidine | MCF-7 | TBD | Apoptosis induction |

Neuropharmacological Effects

The piperidine scaffold is known for its role in developing neuropharmacological agents. Compounds containing this structure have been investigated for their effects on neurotransmitter systems, potentially leading to treatments for neurodegenerative diseases and psychiatric disorders. The benzyl and furoyl substitutions may enhance binding affinity to specific receptors, making them candidates for further research in neuropharmacology .

Synthetic Applications

The synthesis of 4-Benzyl-1-(5-bromo-2-furoyl)piperidine involves various methodologies that allow for the modification of its chemical properties. Techniques such as microwave-assisted synthesis and multi-component reactions are employed to optimize yield and purity . These synthetic routes are crucial for producing derivatives with enhanced biological activities.

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of piperidine derivatives, researchers synthesized several compounds based on the piperidine framework. The most potent derivative demonstrated significant cytotoxicity against multiple cancer cell lines, with mechanisms involving cell cycle arrest and inhibition of tubulin polymerization, suggesting potential for development as an anticancer agent .

Case Study 2: Neuropharmacological Screening

Another study focused on the neuropharmacological effects of piperidine derivatives, including those structurally related to 4-Benzyl-1-(5-bromo-2-furoyl)piperidine. The findings indicated promising receptor-binding profiles that warrant further exploration in drug development for neurological disorders .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Receptor Binding

Piperidine Substituents

- 4-Benzyl-1-(4-phenyl-3-butynyl)piperidine (Compound 8, ): This NMDA receptor antagonist shares the 4-benzyl-piperidine core but substitutes the 1-position with a phenyl-butynyl group. While substitutions on the benzyl group (e.g., hydroxylation) minimally affect NMDA receptor potency, the 1-position substituent critically determines selectivity.

4-(4-Fluorophenyl)piperidine derivatives ():

Fluorine substitution on the aryl group enhances metabolic stability and lipophilicity. The target compound’s benzyl group may provide greater conformational flexibility than rigid fluorophenyl analogs, influencing receptor access .

Orientation and Binding Affinity

Molecular docking studies on benzohomoadamantane-piperidine hybrids () reveal that substituent orientation significantly impacts binding stability. For example, placing bulky groups (e.g., benzohomoadamantane) on the left-hand side (lhs) of the binding pocket stabilizes interactions (−68.0 to −69.4 kcal/mol). The bromofuroyl group in 4-benzyl-1-(5-bromo-2-furoyl)piperidine may similarly benefit from optimal spatial positioning to maximize affinity .

Pharmacological Profiles

NMDA Receptor Antagonism

Compound 8 () exhibits moderate NMDA receptor antagonism (IC₅₀ ~100 nM).

Selectivity Over Off-Target Receptors

Hydroxylation of the piperidine ring in related compounds reduces dopamine D2 and adrenergic receptor binding. The target compound’s lack of polar groups on the piperidine may increase off-target risks, suggesting a trade-off between potency and selectivity .

Pharmacokinetic Considerations

- 4-Benzyl-1-(3-[¹²⁵I]-iodobenzylsulfonyl)piperidine ():

Radiolabeled analogs with iodobenzylsulfonyl groups show rapid clearance in rodent models. The bromofuroyl group’s lower polarity compared to iodobenzylsulfonyl may prolong half-life, though bromine’s larger atomic radius could increase metabolic susceptibility .

Data Table: Key Properties of Piperidine Analogs

Preparation Methods

Reductive Amination of 4-Piperidone

A widely adopted method involves reductive amination of 4-piperidone with benzylamine:

-

Reaction Setup : 4-Piperidone (1.0 equiv), benzylamine (1.2 equiv), and sodium triacetoxyborohydride (1.5 equiv) in dichloroethane at 25°C for 12 hours.

-

Workup : Quenching with saturated NaHCO₃, extraction with ethyl acetate, and drying over anhydrous MgSO₄.

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 25°C |

| Reaction Time | 12 h |

| Solvent | Dichloroethane |

| Reducing Agent | NaBH(OAc)₃ |

| Isolated Yield | 78–85% |

Grignard Addition to 4-Piperidone

Alternative synthesis via Grignard reaction:

-

Reaction Setup : 4-Piperidone (1.0 equiv) reacted with benzylmagnesium bromide (2.0 equiv) in THF at 0°C, followed by warming to reflux.

-

Acid Workup : Hydrolysis with 10% HCl, neutralization with NaOH, and extraction.

Synthesis of 5-Bromo-2-Furoyl Chloride

Thionyl Chloride-Mediated Activation

-

Reaction Setup : 5-Bromo-2-furoic acid (1.0 equiv) refluxed with excess SOCl₂ (3.0 equiv) in anhydrous DCM for 3 hours.

-

Workup : Removal of excess SOCl₂ under reduced pressure yields the acyl chloride as a pale-yellow liquid.

Key Data :

| Parameter | Value |

|---|---|

| Temperature | Reflux (40°C) |

| Reaction Time | 3 h |

| Solvent | Dichloromethane |

| Yield | 90–93% |

Acylation of 4-Benzylpiperidine

Schotten-Baumann Conditions

-

Reaction Setup : 4-Benzylpiperidine (1.0 equiv) and triethylamine (2.0 equiv) in DCM, treated dropwise with 5-bromo-2-furoyl chloride (1.1 equiv) at 0°C.

-

Stirring : 2 hours at 0°C, followed by 12 hours at 25°C.

-

Workup : Washing with 5% HCl, brine, and drying.

Key Data :

| Parameter | Value |

|---|---|

| Base | Triethylamine |

| Solvent | Dichloromethane |

| Temperature | 0°C → 25°C |

| Reaction Time | 14 h total |

| Isolated Yield | 80–88% |

Alternative Coupling Agents

Using EDCl/HOBt in DMF:

-

Reaction Setup : 4-Benzylpiperidine (1.0 equiv), 5-bromo-2-furoic acid (1.1 equiv), EDCl (1.2 equiv), HOBt (1.2 equiv) in DMF at 25°C for 24 hours.

Comparative Analysis of Acylation Methods

| Method | Solvent | Base/Coupling Agent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Schotten-Baumann | DCM | Triethylamine | 80–88 | >98 |

| EDCl/HOBt | DMF | EDCl/HOBt | 75–82 | 95 |

The Schotten-Baumann method offers higher yields and purity, attributed to milder conditions and reduced side reactions.

Structural Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.32–7.25 (m, 5H, Ar-H), 7.10 (d, J = 3.5 Hz, 1H, Furan-H), 6.50 (d, J = 3.5 Hz, 1H, Furan-H), 3.85–3.70 (m, 2H, NCH₂), 2.90–2.75 (m, 2H, CH₂Ph), 2.50–2.30 (m, 4H, Piperidine-H).

-

IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-Br stretch).

Q & A

Q. What are the key synthetic routes for 4-Benzyl-1-(5-bromo-2-furoyl)piperidine, and how can reaction yields be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, similar derivatives were prepared by reacting brominated furanoyl chlorides with piperidine precursors under anhydrous conditions, using triethylamine as a base . Optimization strategies include adjusting solvent systems (e.g., n-hexane/EtOAC gradients for purification) and monitoring reaction progress via HPLC to isolate high-purity intermediates (95% peak area at 254 nm) . Yield improvements (up to 84%) are achieved by controlling stoichiometry and temperature (e.g., reflux in THF for 12–24 hours) .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

- 1H/13C-NMR : Critical for confirming substituent positions (e.g., benzyl and bromofuroyl groups) by analyzing chemical shifts and splitting patterns (e.g., aromatic protons at δ 7.2–7.4 ppm) .

- Elemental Analysis : Discrepancies between calculated and observed C/H/N values (e.g., ±0.3% deviation) may indicate impurities, necessitating repurification .

- X-ray Crystallography : Resolves spatial configurations and weak intermolecular interactions (e.g., C–H···O/Br bonds), as seen in related spiro-piperidine derivatives .

Q. How can researchers address low yields in multi-step syntheses involving brominated intermediates?

Use tandem reactions (e.g., Michael addition-elimination) to minimize side products, as demonstrated for bromofuranone derivatives . Purification via column chromatography with optimized solvent ratios (e.g., 5:5 n-hexane/EtOAc) improves recovery of target compounds .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for novel derivatives of this compound?

Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can model transition states and intermediates. For example, ICReDD’s workflow combines computational predictions with experimental validation to design reactions efficiently, reducing trial-and-error approaches . This method identified optimal conditions for piperidine-furanone couplings by analyzing activation energies and steric effects .

Q. How should researchers resolve contradictions between spectroscopic data and theoretical simulations?

Cross-validate results using multiple techniques:

- Compare experimental NMR shifts with computational predictions (e.g., DFT-based chemical shift calculations).

- Analyze crystallographic data (e.g., bond lengths and angles) to confirm spatial arrangements, as discrepancies may arise from dynamic effects in solution .

- Reassess synthetic routes if elemental analysis deviations exceed ±0.5%, suggesting incomplete reactions or impurities .

Q. What statistical methods are recommended for optimizing reaction parameters in complex syntheses?

- Factorial Design : Systematically vary factors (e.g., temperature, catalyst loading) to identify significant variables. For example, a 2³ factorial design reduced the number of experiments by 50% while optimizing yields in piperidine derivatization .

- Response Surface Methodology (RSM) : Models non-linear relationships between variables, enabling precise control of reaction outcomes (e.g., maximizing enantiomeric purity in chiral intermediates) .

Q. How can crystallographic data inform the design of biologically active analogs?

Analyze intermolecular interactions (e.g., C–H···O/Br) to enhance binding affinity. For instance, weak hydrogen bonds in the crystal lattice of 5-bromo-furanone derivatives were leveraged to improve solubility and pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.